molecular formula C24H21BrN2OS B11993887 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile

Cat. No.: B11993887
M. Wt: 465.4 g/mol
InChI Key: MGYXPCFXGCGOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a thioether linkage, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone with a suitable thiol compound under basic conditions to form the thioether linkage. This intermediate is then reacted with a nicotinonitrile derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the nicotinonitrile core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H21BrN2OS

Molecular Weight

465.4 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C24H21BrN2OS/c1-24(2,3)22-13-19(16-7-5-4-6-8-16)20(14-26)23(27-22)29-15-21(28)17-9-11-18(25)12-10-17/h4-13H,15H2,1-3H3

InChI Key

MGYXPCFXGCGOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.